1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(3-methylphenyl)ethan-1-one
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Overview
Description
1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(3-methylphenyl)ethan-1-one is a complex organic compound that features a pyrazole ring, a piperidine ring, and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(3-methylphenyl)ethan-1-one typically involves the reaction of an aryl-substituted pyrazole with a piperidine derivative. One common method involves the use of potassium tetrachloroplatinate (II) as a catalyst under reflux conditions in a 2-ethoxyethanol–water mixture . The reaction proceeds over 12 hours under an argon atmosphere to ensure an inert environment .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(3-methylphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or piperidine rings, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(3-methylphenyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(3-methylphenyl)ethan-1-one involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
Imidazole Derivatives: These compounds have a broad range of biological activities, including antibacterial, antifungal, and antiviral properties.
Uniqueness
1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(3-methylphenyl)ethan-1-one is unique due to its specific combination of a pyrazole ring, a piperidine ring, and a substituted phenyl group. This structure provides a distinct set of chemical and biological properties that can be leveraged in various applications.
Properties
IUPAC Name |
2-(3-methylphenyl)-1-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-14-6-5-7-15(10-14)11-18(22)21-9-4-3-8-17(21)16-12-19-20(2)13-16/h5-7,10,12-13,17H,3-4,8-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMXVSHEEBVORZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCCCC2C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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